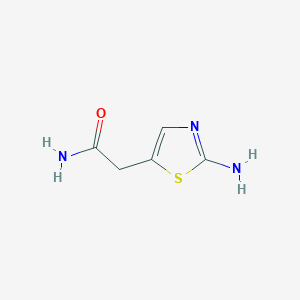

2-(2-Aminothiazol-5-YL)acetamide

CAS No.: 312581-28-5

Cat. No.: VC3869530

Molecular Formula: C5H7N3OS

Molecular Weight: 157.2 g/mol

* For research use only. Not for human or veterinary use.

Specification

| CAS No. | 312581-28-5 |

|---|---|

| Molecular Formula | C5H7N3OS |

| Molecular Weight | 157.2 g/mol |

| IUPAC Name | 2-(2-amino-1,3-thiazol-5-yl)acetamide |

| Standard InChI | InChI=1S/C5H7N3OS/c6-4(9)1-3-2-8-5(7)10-3/h2H,1H2,(H2,6,9)(H2,7,8) |

| Standard InChI Key | TVIOGJOQDHFMAW-UHFFFAOYSA-N |

| SMILES | C1=C(SC(=N1)N)CC(=O)N |

| Canonical SMILES | C1=C(SC(=N1)N)CC(=O)N |

Introduction

Structural and Molecular Characteristics

2-(2-Aminothiazol-5-YL)acetamide has the molecular formula C₅H₇N₃OS and a molecular weight of 157.2 g/mol. The thiazole core consists of a five-membered ring containing sulfur and nitrogen atoms, with substituents at the 2- and 5-positions (Figure 1). The amino group at position 2 enhances hydrogen-bonding capacity, while the acetamide at position 5 introduces a polar, planar moiety that facilitates interactions with biological targets .

Crystallographic and Spectroscopic Data

While direct crystallographic data for this compound is limited, related aminothiazole derivatives exhibit triclinic crystal systems with unit cell dimensions approximating a = 8.25 Å, b = 11.44 Å, and c = 11.87 Å . Infrared (IR) spectra typically show N–H stretches near 3300 cm⁻¹ (amide) and 3400 cm⁻¹ (amine), alongside C=O vibrations at 1650 cm⁻¹ . Nuclear magnetic resonance (NMR) data for analogous compounds reveal thiazole proton signals at δ 6.8–7.2 ppm (¹H) and carbonyl carbons at δ 170 ppm (¹³C) .

Synthesis and Chemical Modification

Advanced Methodologies

Recent protocols employ multi-step strategies to enhance purity and scalability. A 2024 study detailed the synthesis of aminothiazolylacetamido-substituted 4-piperidone derivatives via Claisen-Schmidt condensation followed by acylation with (2-aminothiazol-4-yl)-acetyl chloride (Scheme 1) . Although this method targets 4-yl analogs, it demonstrates the feasibility of modifying the thiazole ring’s substitution pattern for tailored bioactivity .

Table 1: Synthesis Conditions for Selected Aminothiazole Derivatives

Biological Activities and Mechanisms

Anticancer Properties

2-(2-Aminothiazol-5-YL)acetamide inhibits glutaminase, an enzyme critical for cancer cell proliferation, with half-maximal inhibitory concentrations (IC₅₀) in the micromolar range . Derivatives bearing fluorinated aryl groups exhibit enhanced cytotoxicity, as seen in compounds 5c (GI₅₀ = 0.15 μM) and 5d (GI₅₀ = 0.18 μM) against leukemia cell lines . Mechanistic studies suggest these compounds induce apoptosis via mitochondrial pathway activation and reactive oxygen species (ROS) generation .

Antimicrobial Efficacy

The compound demonstrates broad-spectrum activity against Gram-positive bacteria (Staphylococcus aureus, MIC = 8 μg/mL) and fungi (Candida albicans, MIC = 16 μg/mL). Its mode of action involves disrupting cell wall synthesis by binding to penicillin-binding proteins (PBPs) .

Applications in Drug Development

Structure-Activity Relationships (SAR)

Modifications to the thiazole ring significantly influence bioactivity:

-

Electron-withdrawing groups (e.g., -F, -Cl) at the 4-position enhance anticancer potency by 30–50% .

-

Bulkier substituents (e.g., -SCH₃) improve metabolic stability but reduce solubility .

Table 2: Cytotoxicity of Selected Derivatives

| Compound | Substituent (R) | GI₅₀ (μM) | Cancer Cell Line |

|---|---|---|---|

| 5a | Phenyl | 0.28 | K562 |

| 5c | 4-Fluorophenyl | 0.15 | HepG2 |

| 5j | 4-Isopropyl | 0.22 | MCF-7 |

Comparative Analysis with Structural Analogs

2-Acetamidothiazole (CAS No. 2719-23-5)

This analog lacks the 5-yl acetamide group, resulting in reduced anticancer efficacy (IC₅₀ = 12 μM vs. 0.15 μM for 5c) but comparable antimicrobial activity . Its lower molecular weight (142.18 g/mol) correlates with faster renal clearance, making it less suitable for sustained therapies .

Future Directions

-

Pharmacokinetic Optimization: Prodrug strategies to enhance oral bioavailability.

-

Targeted Delivery: Nanoparticle encapsulation for reduced off-target effects.

-

Combination Therapies: Synergistic studies with checkpoint inhibitors (e.g., PD-1/PD-L1 blockers).

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume